3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals due to its significant pharmacological properties . This compound is characterized by the presence of an amino group, a piperidine ring, and a fluoroethyl substituent, making it a versatile molecule for various chemical and biological applications.
Mechanism of Action
Mode of Action
It is known to affect cellular processes, potentially through interaction with its unknown targets .
Biochemical Pathways
3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one has been found to strongly affect FLT3-ITD mediated signaling pathways . This compound induces apoptosis by arresting the cell cycle into the G0/G1 phase
Pharmacokinetics
In vivo studies have shown good bioavailability (30%)
Result of Action
The molecular and cellular effects of this compound include the induction of apoptosis and the arrest of the cell cycle into the G0/G1 phase . In an in vivo study, this compound significantly inhibited tumor growth in an MV4-11 cell xenograft model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using metal catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by a fluoroethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring or the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-piperidin-1-yl-propan-1-one: Similar structure but lacks the fluoroethyl group.
1-Trifluoroacetyl piperidine: Contains a trifluoroacetyl group instead of the fluoroethyl group.
Various piperidine derivatives: Differ in the substituents on the piperidine ring and their pharmacological properties.
Uniqueness
3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one is unique due to the presence of the fluoroethyl group, which can enhance its biological activity and pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-amino-1-[4-(2-fluoroethyl)piperidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O/c11-5-1-9-3-7-13(8-4-9)10(14)2-6-12/h9H,1-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRYCTCFVXTTOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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